Cas no 95936-53-1 (2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester)

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester structure
95936-53-1 structure
商品名:2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester
CAS番号:95936-53-1
MF:C11H15NO6S
メガワット:289.30490231514
CID:1061018
PubChem ID:54008737

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

    • 2-β-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester
    • (-)-ethyl 2-(β-D-ribofuranosyl)thiazole-4-carboxylate
    • 2-β-D-Ribofuranosyl-
    • D
    • Ethyl 2-β-D-ribofuranosylthiazole-4-carboxylate
    • 2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester
    • インチ: 1S/C11H15NO6S/c1-2-17-11(16)5-4-19-10(12-5)9-8(15)7(14)6(3-13)18-9/h4,6-9,13-15H,2-3H2,1H3/t6-,7-,8-,9-/m1/s1
    • InChIKey: KQTOKYAUJBRPST-FNCVBFRFSA-N
    • ほほえんだ: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1C1SC=C(C(=O)OCC)N=1

計算された属性

  • せいみつぶんしりょう: 289.06200837g/mol
  • どういたいしつりょう: 289.06200837g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 137Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 520.2±50.0 °C at 760 mmHg
  • フラッシュポイント: 268.4±30.1 °C
  • ようかいど: Acetone, Methanol
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester セキュリティ情報

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
R415730-50mg
2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester
95936-53-1
50mg
$ 845.00 2023-09-06
TRC
R415730-100mg
2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester
95936-53-1
100mg
$ 1346.00 2023-09-06
TRC
R415730-10mg
2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester
95936-53-1
10mg
$ 201.00 2023-09-06

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Product class 17: thiazoles
Kikelj, D.; Urleb, U., Science of Synthesis, 2002, 11, 627-833

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
リファレンス
A modified synthesis of tiazofurin
Ramasamy, Kanda S.; Averett, Devron, Nucleosides & Nucleotides, 1999, 18, 2425-2431

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
リファレンス
Procedures for obtaining ribo-C-nucleosides tiazofurin and selenazofurin
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  12 h, rt
1.2 neutralized
リファレンス
Method of producing tiazofurin and other C-nucleosides
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrofluoric acid Solvents: Acetonitrile
1.2 Solvents: Acetonitrile
リファレンス
Part VIII. Total synthesis of 2-(β-D-ribofuranosyl)thiazole-4-carboxamide (tiazofurin) and of precursors of ribo-C-nucleosides
Bimwala, R. Mampuya; Vogel, Pierre, Helvetica Chimica Acta, 1989, 72(8), 1825-32

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Product class 7: oligo- and monosaccharide ethers
Robina, I.; Vogel, P., Science of Synthesis, 2008, 37, 645-845

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester Raw materials

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester Preparation Products

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester 関連文献

2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Esterに関する追加情報

Recent Advances in the Study of 2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester (CAS: 95936-53-1)

The compound 2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester (CAS: 95936-53-1) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester as a key intermediate in the synthesis of nucleoside analogs. These analogs are of particular interest due to their antiviral and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against RNA-dependent RNA polymerase, a critical enzyme in the replication of several RNA viruses, including SARS-CoV-2.

In addition to its antiviral potential, research has also explored the compound's role in cancer therapy. A study conducted by researchers at the National Cancer Institute (NCI) in 2022 revealed that 2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester derivatives can selectively target cancer cells by interfering with DNA synthesis and repair mechanisms. This selectivity is attributed to the compound's ability to mimic natural nucleosides, thereby disrupting the metabolic pathways essential for cancer cell proliferation.

The synthesis of 2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester has also seen advancements in recent years. A 2023 paper in Organic Letters described a novel, high-yield synthetic route that utilizes green chemistry principles, reducing the environmental impact of the production process. This development is particularly significant for scaling up production for preclinical and clinical studies.

Despite these promising findings, challenges remain in the clinical translation of 2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester derivatives. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. However, the compound's versatility and the growing body of evidence supporting its therapeutic potential make it a promising candidate for future drug development efforts.

In conclusion, 2-b-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester (CAS: 95936-53-1) represents a valuable scaffold in medicinal chemistry, with applications ranging from antiviral to anticancer therapies. Continued research into its derivatives and mechanisms of action will likely yield new insights and therapeutic options in the coming years.

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